molecular formula C11H18N2O2S2 B2541798 1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(thiophen-2-yl)urea CAS No. 1396807-09-2

1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(thiophen-2-yl)urea

Cat. No.: B2541798
CAS No.: 1396807-09-2
M. Wt: 274.4
InChI Key: YGDUAEVNASPRTO-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(thiophen-2-yl)urea is an organic compound characterized by the presence of a urea functional group attached to a thiophene ring and a hydroxy-methylthio butyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(thiophen-2-yl)urea typically involves the following steps:

  • Formation of the Hydroxy-Methylthio Butyl Intermediate

    • Starting with a suitable precursor such as 2-methyl-2-butene, the hydroxy-methylthio butyl intermediate can be synthesized through a series of reactions including hydroboration-oxidation and thiolation.
    • Reaction Conditions: Hydroboration-oxidation is carried out using borane (BH3) followed by hydrogen peroxide (H2O2) in an alkaline medium. Thiolation involves the use of a thiol reagent such as methylthiol (CH3SH) under acidic conditions.

  • Coupling with Thiophene Urea

    • The hydroxy-methylthio butyl intermediate is then coupled with a thiophene urea derivative through a nucleophilic substitution reaction.
    • Reaction Conditions: This step typically requires the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

  • Oxidation: : The hydroxy and methylthio groups can be oxidized to form corresponding sulfoxides and sulfones.

      Reagents and Conditions: Common oxidizing agents include hydrogen peroxide (H2O2), m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate (KMnO4).

  • Reduction: : The compound can be reduced to modify the thiophene ring or the urea group.

      Reagents and Conditions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

  • Substitution: : The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

      Reagents and Conditions: Nucleophiles such as halides, amines, or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution of the hydroxy group can introduce a wide range of functional groups.

Scientific Research Applications

1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(thiophen-2-yl)urea has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, facilitating the development of new materials and pharmaceuticals.

    Materials Science: The compound’s properties may be exploited in the design of novel materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(thiophen-2-yl)urea involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and methylthio groups can form hydrogen bonds or engage in hydrophobic interactions, while the thiophene ring can participate in π-π stacking or other aromatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(phenyl)urea: Similar structure but with a phenyl ring instead of a thiophene ring.

    1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(pyridin-2-yl)urea: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(thiophen-2-yl)urea is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-3-thiophen-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2S2/c1-11(15,5-7-16-2)8-12-10(14)13-9-4-3-6-17-9/h3-4,6,15H,5,7-8H2,1-2H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGDUAEVNASPRTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCSC)(CNC(=O)NC1=CC=CS1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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